molecular formula C13H20N2O B228618 1-[2-(3-Methylphenoxy)ethyl]piperazine

1-[2-(3-Methylphenoxy)ethyl]piperazine

Cat. No.: B228618
M. Wt: 220.31 g/mol
InChI Key: VFPRJDHZWDSDTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(3-Methylphenoxy)ethyl]piperazine is a piperazine derivative featuring a 3-methylphenoxyethyl side chain. Piperazine derivatives are widely studied for their pharmacological properties, particularly in modulating neurotransmitter systems. The 3-methylphenoxy group likely influences lipophilicity and receptor binding compared to other substituents, such as halogens or bulky aryl groups .

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

1-[2-(3-methylphenoxy)ethyl]piperazine

InChI

InChI=1S/C13H20N2O/c1-12-3-2-4-13(11-12)16-10-9-15-7-5-14-6-8-15/h2-4,11,14H,5-10H2,1H3

InChI Key

VFPRJDHZWDSDTD-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCCN2CCNCC2

Canonical SMILES

CC1=CC(=CC=C1)OCCN2CCNCC2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of piperazine derivatives is highly dependent on substituents. Key analogs and their properties include:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Biological Activity/Receptor Interaction Selectivity (DAT vs. SERT) Evidence Source
1-[2-(3-Chlorophenoxy)ethyl]piperazine 3-Cl-phenoxyethyl 287.20 Not explicitly stated; likely DAT interaction Unknown
GBR 12909 Bis(4-F-phenyl)methoxyethyl 473.41 High DAT affinity, dopamine reuptake inhibitor 88-93-fold DAT selectivity
1-(2-Methoxyphenyl)piperazine 2-MeO-phenyl 206.28 5-HT1A receptor binding Serotonergic selectivity
1-[2-(Diphenylmethoxy)ethyl]piperazine Diphenylmethoxyethyl 394.50 Dopamine transporter binding Moderate DAT selectivity

Key Observations :

  • Electron-Withdrawing Groups : Chlorine (as in the 3-Cl analog) increases lipophilicity and may enhance blood-brain barrier penetration compared to the methyl group in the target compound .
  • Bulkier Substituents : GBR 12909’s bis(4-fluorophenyl)methoxy group confers high DAT affinity and selectivity, suggesting that larger substituents improve transporter binding .
  • Methoxy Groups : Methoxy-substituted analogs (e.g., 2-MeO-phenyl) shift activity toward serotonergic receptors (e.g., 5-HT1A), highlighting the role of substituent position in receptor selectivity .

Pharmacological and Functional Comparisons

  • Dopamine Transporter (DAT) Affinity: GBR 12909 and its analogs show IC₅₀ values in the low nanomolar range (e.g., 1.4–8.2 nM), attributed to their bulky, lipophilic substituents . The target compound’s 3-methylphenoxy group may result in lower DAT affinity due to reduced steric bulk compared to bis(4-fluorophenyl)methoxy groups.
  • Serotonin Transporter (SERT) Selectivity :
    • Methoxy-substituted piperazines (e.g., 1-(2-methoxyphenyl)piperazine) exhibit higher SERT affinity, whereas the target compound’s methyl group may favor dopaminergic activity .
  • Neurochemical Effects :
    • Compounds like GBR 12909 inhibit dopamine reuptake and maintain self-administration in primates, suggesting reinforcing effects . The target compound’s methyl group may alter these behavioral profiles.

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